molecular formula C9H14O B126703 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne CAS No. 173200-56-1

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Cat. No.: B126703
CAS No.: 173200-56-1
M. Wt: 138.21 g/mol
InChI Key: GALYLLJOCKLAGD-GQCTYLIASA-N
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Description

Nalmexone hydrochloride is a semisynthetic opioid partial agonist or mixed agonist-antagonist with both analgesic and narcotic antagonist properties. It was developed under the codes EN-1620A and UM-592. Despite its promising pharmacological profile, it was never marketed . Nalmexone hydrochloride exhibits comparable analgesic efficacy to morphine but with several-fold reduced potency .

Mechanism of Action

Target of Action

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an intermediate in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine . Therefore, the primary targets of this compound are likely to be the same as those of Terbinafine and its metabolites.

Mode of Action

Given its role as an intermediate in the synthesis of n-desmethyl terbinafine , it can be inferred that it may interact with its targets in a similar manner to Terbinafine and its metabolites.

Biochemical Pathways

As an intermediate in the synthesis of n-desmethyl terbinafine , it is likely involved in the same biochemical pathways as Terbinafine and its metabolites.

Result of Action

Given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine , the effects of its action may be similar to those of Terbinafine and its metabolites.

Preparation Methods

Nalmexone hydrochloride can be synthesized from oxymorphone . The synthetic route involves the following steps:

    Oxidation: Oxymorphone undergoes oxidation to form the corresponding ketone.

    Substitution: The ketone is then subjected to a substitution reaction with an appropriate reagent to introduce the N-allyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

Nalmexone hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions, particularly at the N-allyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. Major products formed from these reactions include oxidized derivatives, reduced forms, and hydrolyzed products.

Scientific Research Applications

Nalmexone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving opioid receptor interactions and structure-activity relationships.

    Biology: It serves as a tool to study the biological effects of opioid receptor modulation.

    Medicine: Although not marketed, it has been studied for its potential use in pain management and opioid addiction treatment.

    Industry: It is used in the development of new opioid receptor modulators and as a standard in analytical methods.

Comparison with Similar Compounds

Nalmexone hydrochloride is similar to other opioid receptor modulators such as:

    Naloxone: A pure opioid antagonist used to reverse opioid overdoses.

    Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.

    Nalbuphine: A mixed agonist-antagonist used for pain relief.

    Pentazocine: Another mixed agonist-antagonist with analgesic properties.

What sets nalmexone hydrochloride apart is its unique balance of agonist and antagonist properties, making it a valuable tool in research despite not being marketed .

Properties

IUPAC Name

(E)-6,6-dimethylhept-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYLLJOCKLAGD-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.24 g (26.0 mmol) of an approximately 3:1 mixture of the E and Z isomers of 1-bromo-6,6-dimethyl-2-hepten-4-yne was added sodium carbonate (5.52 g, 52.0 mmol) 80 ml of acetone and 170 ml of water. This mixture was heated to reflux for 3 hours. After cooling, most of the acetone was removed in vacuo and the mixture was extracted with ethyl ether three times. The combined ether layer was dried with sodium sulfate and concentrated to afford 3.97 of 6,6-dimethyl-2-hepten-4-yn-1-ol.
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